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molecular formula C9H13NO B8647017 4-methoxy-N,3-dimethylaniline

4-methoxy-N,3-dimethylaniline

Cat. No. B8647017
M. Wt: 151.21 g/mol
InChI Key: UHJGLJYAQURFLE-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

A mixture of 4'-methoxy-3'-methyl-N-methylacetanilide (53 g), sodium hydroxide (22 g), water (75 ml) and industrial methylated spirit (200 ml) was heated under reflux for 36 hours. Solvent was removed by evaporation, water (350 ml) was added to the residue and the mixture extracted with diethyl ether (2×300 ml). The combined extracts were washed with water (250 ml), dried over magnesium sulphate and the solvent was removed by evaporation to give the novel compound 4-methoxy-3-methyl-N-methylaniline in the form of an oil.
Name
4'-methoxy-3'-methyl-N-methylacetanilide
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([N:7](C)[C:8](=O)C)=[CH:5][C:4]=1[CH3:14].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([NH:7][CH3:8])=[CH:5][C:4]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
4'-methoxy-3'-methyl-N-methylacetanilide
Quantity
53 g
Type
reactant
Smiles
COC1=C(C=C(N(C(C)=O)C)C=C1)C
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
industrial methylated spirit
Quantity
200 mL
Type
solvent
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed by evaporation, water (350 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (2×300 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(NC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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